molecular formula C23H25N3O3 B12182000 ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12182000
M. Wt: 391.5 g/mol
InChI Key: GITUQXDNLRKDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to a range of biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(1-benzylindole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H25N3O3/c1-2-29-23(28)25-14-12-24(13-15-25)22(27)20-17-26(16-18-8-4-3-5-9-18)21-11-7-6-10-19(20)21/h3-11,17H,2,12-16H2,1H3

InChI Key

GITUQXDNLRKDNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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